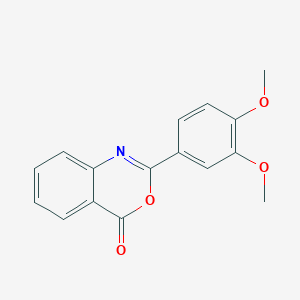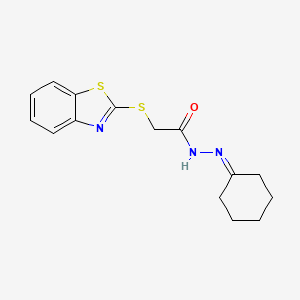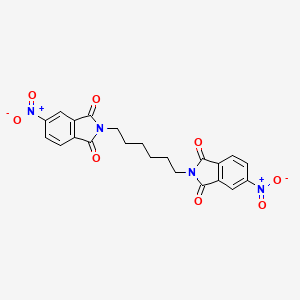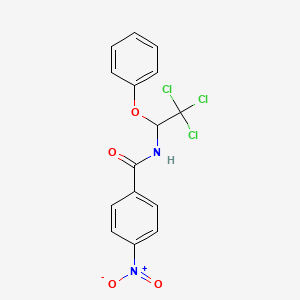
2-(3,4-dimethoxyphenyl)-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimetoxi fenil)-4H-3,1-benzoxazin-4-ona es un compuesto químico que pertenece a la familia de las benzoxazinonas. Este compuesto se caracteriza por la presencia de un anillo de benzoxazinona fusionado con un grupo dimetoxi fenil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(3,4-dimetoxi fenil)-4H-3,1-benzoxazin-4-ona normalmente implica la condensación de 3,4-dimetoxi anilina con derivados del ácido salicílico en condiciones ácidas. La reacción procede a través de la formación de un intermedio, que cicla para formar el anillo de benzoxazinona. Los reactivos comunes utilizados en esta síntesis incluyen anhídrido acético y ácido sulfúrico como catalizadores .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. Además, la implementación de principios de química verde, como el uso de disolventes y catalizadores menos peligrosos, puede hacer que el proceso sea más ecológico .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(3,4-Dimetoxi fenil)-4H-3,1-benzoxazin-4-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir el anillo de benzoxazinona en derivados de benzoxazina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos y agentes nitrantes en condiciones controladas.
Productos Mayores
Los principales productos formados a partir de estas reacciones incluyen derivados de quinona, derivados de benzoxazina y varias benzoxazinonas sustituidas, dependiendo de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
2-(3,4-Dimetoxi fenil)-4H-3,1-benzoxazin-4-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto exhibe posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente como agente antiinflamatorio y analgésico.
Industria: El compuesto se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-(3,4-dimetoxi fenil)-4H-3,1-benzoxazin-4-ona implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antimicrobiana se atribuye a su capacidad para interrumpir las membranas celulares bacterianas. En las células cancerosas, el compuesto puede inducir la apoptosis mediante la activación de vías de señalización específicas .
Comparación Con Compuestos Similares
Compuestos Similares
3,4-Dimetoxi fenetilamina: Un análogo con características estructurales similares pero diferentes actividades biológicas.
1-(3,4-Dimetoxi fenil)-3-(4-metoxifenil)-3-(1H-1,2,4-triazol-1-il)propan-1-ona: Un compuesto con grupos funcionales similares pero aplicaciones distintas.
Singularidad
2-(3,4-Dimetoxi fenil)-4H-3,1-benzoxazin-4-ona es único debido a su estructura de anillo de benzoxazinona, que imparte propiedades químicas y biológicas específicas.
Propiedades
Fórmula molecular |
C16H13NO4 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C16H13NO4/c1-19-13-8-7-10(9-14(13)20-2)15-17-12-6-4-3-5-11(12)16(18)21-15/h3-9H,1-2H3 |
Clave InChI |
KLIQNAYCWVTEFI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 4-nitro-N-[(phenylamino)thioxomethyl]-](/img/structure/B11709293.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11709296.png)
![4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide](/img/structure/B11709306.png)


![2-chloro-N-(2-oxo-2-{(2E)-2-[(2E)-3-phenylprop-2-enylidene]hydrazino}ethyl)benzamide](/img/structure/B11709321.png)

![9-bromo-7-phenyl-7H-benzo[c]carbazole](/img/structure/B11709331.png)

![3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709339.png)
![4-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709347.png)

![N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,1'-biphenyl]-4-carbohydrazide](/img/structure/B11709368.png)
![2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11709385.png)
